molecular formula C12H14IN3O2 B11071124 N-(furan-2-ylmethyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(furan-2-ylmethyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B11071124
M. Wt: 359.16 g/mol
InChI Key: BANSLLVGZPPWHD-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a furylmethyl group, an iodinated pyrazole ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the furylmethyl group: This step may involve nucleophilic substitution reactions.

    Formation of the acetamide moiety: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium azide (NaN3), thiols (R-SH).

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Compounds with different substituents replacing the iodine atom.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibition or activation of enzymatic activity.

    Interaction with receptors: Modulation of receptor signaling pathways.

    Alteration of cellular processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FURYLMETHYL)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure with a chlorine atom instead of iodine.

    N-(2-FURYLMETHYL)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N-(2-FURYLMETHYL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDE may confer unique properties such as:

    Higher atomic mass: Affecting the compound’s physical properties.

    Different reactivity: Iodine’s reactivity differs from chlorine or bromine, leading to unique chemical behavior.

Properties

Molecular Formula

C12H14IN3O2

Molecular Weight

359.16 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C12H14IN3O2/c1-8-12(13)9(2)16(15-8)7-11(17)14-6-10-4-3-5-18-10/h3-5H,6-7H2,1-2H3,(H,14,17)

InChI Key

BANSLLVGZPPWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CO2)C)I

Origin of Product

United States

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